Cas no 614-16-4 (3-oxo-3-phenyl-propanenitrile)

3-Oxo-3-phenyl-propanenitrile (CAS 614-16-4) is a versatile organic compound featuring a phenyl ketone and nitrile functional group. Its structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The compound exhibits reactivity typical of both ketones and nitriles, enabling its use in condensation, cyclization, and nucleophilic addition reactions. Its high purity and stability under standard conditions ensure consistent performance in laboratory and industrial applications. The presence of the phenyl group enhances its utility in aromatic substitution reactions, while the nitrile moiety allows further functionalization. This compound is particularly useful in heterocyclic synthesis and as a precursor for β-keto nitrile derivatives.
3-oxo-3-phenyl-propanenitrile structure
3-oxo-3-phenyl-propanenitrile structure
Product Name:3-oxo-3-phenyl-propanenitrile
CAS No:614-16-4
MF:C9H7NO
MW:145.157982110977
MDL:MFCD00001942
CID:38904
PubChem ID:64799
Update Time:2025-11-05

3-oxo-3-phenyl-propanenitrile Chemical and Physical Properties

Names and Identifiers

    • Benzoyl acetonitrile
    • 2-Cyanoacetophenone
    • 3-Oxo-3-phenylpropanenitrile
    • 2-cyano-1-phenylethanone
    • 3-oxo-3-phenylpropionitrile
    • 3-phenyl-3-oxopropionitrile
    • Cyanoacetophenone
    • i-cyanoacetophenone
    • PHENACYL CYANIDE
    • 3-oxo-3-phenyl-propanenitrile
    • MDL: MFCD00001942
    • Inchi: 1S/C9H7NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6H2
    • InChI Key: ZJRCIQAMTAINCB-UHFFFAOYSA-N
    • SMILES: O=C(CC#N)C1C=CC=CC=1
    • BRN: 386745

Computed Properties

  • Exact Mass: 145.05300
  • Monoisotopic Mass: 145.052764
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.9
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing

Experimental Properties

  • Color/Form: White crystalline powder.
  • Density: 1.1555 (rough estimate)
  • Melting Point: 82-83 °C (lit.)
  • Boiling Point: 160 °C/10 mmHg(lit.)
  • Flash Point: 159-160℃/10mm
  • Refractive Index: 1.4500 (estimate)
  • Water Partition Coefficient: Slightly soluble
  • PSA: 40.86000
  • LogP: 1.78298
  • Solubility: Slightly soluble in water, soluble in ethanol \ ether \ benzene \ chloroform

3-oxo-3-phenyl-propanenitrile Security Information

3-oxo-3-phenyl-propanenitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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3-oxo-3-phenyl-propanenitrile Production Method

3-oxo-3-phenyl-propanenitrile Suppliers

Shandong Jing Kun Chemical Co.,Ltd.
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(CAS:614-16-4)3-oxo-3-phenyl-propanenitrile
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Amadis Chemical Company Limited
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Additional information on 3-oxo-3-phenyl-propanenitrile

Recent Advances in the Study of 3-oxo-3-phenyl-propanenitrile (CAS: 614-16-4) in Chemical Biology and Pharmaceutical Research

3-oxo-3-phenyl-propanenitrile (CAS: 614-16-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in organic synthesis and its potential biological activities. This compound, characterized by a phenyl group attached to a propanenitrile moiety with a ketone functionality at the 3-position, serves as a crucial building block for the synthesis of various pharmacologically active molecules. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry investigated the mechanistic pathways through which 3-oxo-3-phenyl-propanenitrile derivatives exhibit inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory processes. The researchers synthesized a series of derivatives and evaluated their COX-2 selectivity and potency, identifying several compounds with promising anti-inflammatory profiles. Notably, one derivative demonstrated a 50% inhibitory concentration (IC50) of 0.8 µM, highlighting the potential of this scaffold for further optimization.

In the realm of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that 3-oxo-3-phenyl-propanenitrile-based compounds exhibited broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study employed molecular docking simulations to elucidate the binding interactions between these compounds and bacterial target proteins, providing insights for structure-activity relationship (SAR) optimization.

Another significant advancement comes from oncology research, where 3-oxo-3-phenyl-propanenitrile derivatives have shown potential as apoptosis inducers in cancer cells. A 2024 preclinical study in Molecular Cancer Therapeutics demonstrated that certain derivatives could selectively target and disrupt mitochondrial function in triple-negative breast cancer cells, leading to caspase-dependent apoptosis. The lead compound in this series achieved a tumor growth inhibition rate of 72% in xenograft models, with minimal toxicity to normal cells.

From a synthetic chemistry perspective, recent innovations have focused on developing more efficient and environmentally friendly methods for producing 3-oxo-3-phenyl-propanenitrile. A 2023 paper in Green Chemistry described a novel biocatalytic approach using engineered ketoreductases, achieving a 92% yield with excellent enantioselectivity. This green synthesis method significantly reduces the environmental footprint compared to traditional chemical routes.

Looking forward, the versatility of 3-oxo-3-phenyl-propanenitrile continues to inspire new research directions. Current investigations are exploring its application in PROTAC (proteolysis targeting chimera) technology for targeted protein degradation, as well as its potential as a fluorescent probe for biological imaging. The compound's unique chemical properties make it particularly suitable for these emerging applications in chemical biology.

In conclusion, recent studies on 3-oxo-3-phenyl-propanenitrile (CAS: 614-16-4) have significantly advanced our understanding of its pharmaceutical potential and synthetic applications. The compound's demonstrated biological activities and synthetic accessibility position it as a valuable scaffold for future drug discovery efforts. Continued research in this area is expected to yield novel therapeutic candidates and innovative synthetic methodologies in the coming years.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
(CAS:614-16-4)ACETONITRILE
C00013
Purity:99%
Quantity:160kg
Price ($):Inquiry
Email
Shanghai Bent Chemical Co., Ltd
(CAS:614-16-4)3-oxo-3-phenyl-propanenitrile
BenTe0025
Purity:90.0%
Quantity:t
Price ($):Inquiry
Email